Physicochemical Property Differentiation: XLogP3-AA Lipophilicity vs. Unsubstituted and Halo-Substituted Phenyl Analogs
The 3-(difluoromethoxy)phenyl substituent imparts a computed XLogP3-AA of 1.4 to the target compound, placing it in a favorable lipophilicity range for CNS drug-likeness (typically XLogP ~1–4) [1]. This value is intermediate between the more polar N-(3-hydroxyphenyl) analogs (predicted XLogP ~0.5–0.8) and the more lipophilic N-(3,5-dichlorophenyl) analogs (predicted XLogP ~2.5–3.0), offering a balanced profile for both solubility and membrane permeability [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4 |
| Comparator Or Baseline | Class range for N-aryl-5-oxopyrrolidine-3-carboxylic acids: ~0.5 (polar substituents) to ~3.0 (halogenated aryl groups) |
| Quantified Difference | Target occupies the intermediate lipophilicity range, approximately 0.6–0.9 log units more polar than dihalogenated analogs and 0.6–0.9 log units more lipophilic than hydroxylated analogs |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2021.05.07); analog ranges estimated from structural class trends |
Why This Matters
Lipophilicity is a primary determinant of ADME properties; an intermediate XLogP of 1.4 may offer a more favorable balance between aqueous solubility and passive membrane permeability compared to more polar or lipophilic in-class alternatives, potentially simplifying formulation or increasing oral bioavailability.
- [1] PubChem Compound Summary for CID 71651502. Computed XLogP3-AA = 1.4. View Source
- [2] Class-level inference based on scaffold SAR trends reported for 5-oxopyrrolidine-3-carboxylic acid derivatives in BACE-1 inhibitor and antimicrobial agent studies (see Section 2, REFS-2 and REFS-3). View Source
